5-amino-1-(4-phenoxyphenyl)-1H-imidazole-4-carbonitrile

Kinase inhibitor scaffold ATP-competitive inhibitor Hinge-binding motif

5-Amino-1-(4-phenoxyphenyl)-1H-imidazole-4-carbonitrile (CAS 551921-57-4) is a heterocyclic small molecule (C₁₆H₁₂N₄O, MW 276.29) belonging to the 5-aminoimidazole-4-carbonitrile scaffold class. It appears in patent families directed to imidazole amines as modulators of kinase activity (US-9145392-B2, US9475817), positioning it as a candidate probe for serine/threonine kinase (p70S6K, CK1δ/ε) and related oncology research programs.

Molecular Formula C16H12N4O
Molecular Weight 276.299
CAS No. 551921-57-4
Cat. No. B2886562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(4-phenoxyphenyl)-1H-imidazole-4-carbonitrile
CAS551921-57-4
Molecular FormulaC16H12N4O
Molecular Weight276.299
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)N3C=NC(=C3N)C#N
InChIInChI=1S/C16H12N4O/c17-10-15-16(18)20(11-19-15)12-6-8-14(9-7-12)21-13-4-2-1-3-5-13/h1-9,11H,18H2
InChIKeyRRNDKKVSZPULNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1-(4-phenoxyphenyl)-1H-imidazole-4-carbonitrile Procurement Guide for Kinase-Targeted Research Programs


5-Amino-1-(4-phenoxyphenyl)-1H-imidazole-4-carbonitrile (CAS 551921-57-4) is a heterocyclic small molecule (C₁₆H₁₂N₄O, MW 276.29) belonging to the 5-aminoimidazole-4-carbonitrile scaffold class . It appears in patent families directed to imidazole amines as modulators of kinase activity (US-9145392-B2, US9475817), positioning it as a candidate probe for serine/threonine kinase (p70S6K, CK1δ/ε) and related oncology research programs [1]. The compound features a 4-phenoxyphenyl substitution at the N1 position, an amino group at C5, and a nitrile at C4 — a substitution pattern that distinguishes it from simpler N-phenyl or N-halophenyl analogs within the same patent scope [2].

Why 5-Amino-1-(4-phenoxyphenyl)-1H-imidazole-4-carbonitrile Cannot Be Replaced by Generic In-Class Analogs


Substitution at the N1 position of the 5-aminoimidazole-4-carbonitrile core directly modulates both steric bulk and electronic character at the kinase ATP-binding pocket interface [1]. Within imidazole-based kinase inhibitor patent families, replacement of a simple phenyl substituent with a 4-phenoxyphenyl group introduces a second aromatic ring connected via an ether linkage, altering the conformational flexibility and hydrophobic contact surface relative to N-phenyl or N-(4-halophenyl) analogs [2]. Published structure-activity relationship (SAR) studies on related imidazole-4-carbonitrile scaffolds demonstrate that 1-substituent variation can shift IC₅₀ values by one or more orders of magnitude against specific kinase targets [3]. Consequently, generic interchange between N1-substituted imidazole-4-carbonitriles — even within the same patent Markush structure — is not supported by SAR data and risks selecting a compound with fundamentally different target engagement profiles in biochemical or cell-based assays.

Quantitative Evidence for 5-Amino-1-(4-phenoxyphenyl)-1H-imidazole-4-carbonitrile: Comparator-Based Differentiation


Kinase Scaffold Classification: 5-Aminoimidazole-4-carbonitrile Core vs. Alternative Heterocyclic Kinase Hinges

The 5-aminoimidazole-4-carbonitrile core of this compound functions as a distinct ATP-competitive hinge-binding motif. The amino group at C5 and the nitrile at C4 form a donor-acceptor pair capable of engaging the kinase hinge region, while the N1 substituent projects into the solvent-accessible or hydrophobic back-pocket region depending on the kinase target [1]. This scaffold is structurally distinct from the more common imidazo[1,5-a]pyrazine hinge binders (e.g., ACK1 inhibitors co-crystallized with 4-phenoxyphenyl substituents in PDB 4ID7) and from pyrazolopyrimidine or quinazoline kinase inhibitor cores [2]. The differentiation lies in the scaffold exchange potential: a program targeting p70S6K or CK1δ cannot simply substitute a quinazoline-based inhibitor for an imidazole-4-carbonitrile without re-optimizing the entire SAR series, as the hinge-binding geometry and exit vector orientation differ fundamentally [3].

Kinase inhibitor scaffold ATP-competitive inhibitor Hinge-binding motif

N1 Substituent Differentiation: 4-Phenoxyphenyl vs. Phenyl and Halophenyl Analogs

The 4-phenoxyphenyl group at N1 distinguishes CAS 551921-57-4 from a range of structurally simpler analogs within the same patent families. The closest identifiable comparators include 5-amino-1-phenyl-1H-imidazole-4-carbonitrile (CAS 155579-42-3, MW 184.20) and the ortho-substituted positional isomer 5-amino-1-(2-phenoxyphenyl)-1H-imidazole-4-carbonitrile (CAS 551921-64-3) . The 4-phenoxyphenyl substituent increases molecular surface area and lipophilicity (clogP) relative to the phenyl analog, which is predicted to enhance occupancy of a hydrophobic selectivity pocket observed in CK1δ/ε and p70S6K inhibitor co-crystal structures disclosed in the patent families [1]. While direct comparative biochemical IC₅₀ data for CAS 551921-57-4 versus its simpler N-phenyl analog within the same assay system is not publicly available from non-excluded sources, related SAR in imidazole-based kinase inhibitor programs demonstrates that para-substituted phenoxyphenyl groups can improve target affinity by 10- to 100-fold compared to unsubstituted phenyl when engaging hydrophobic back-pocket residues [2]. The ortho positional isomer (CAS 551921-64-3) represents an additional comparator where altered phenoxy attachment geometry is expected to produce a different dihedral angle between the imidazole core and the N1 aryl ring, potentially impacting kinase binding pose.

Substituent SAR Hydrophobic pocket occupancy Kinase selectivity

Vendor Purity Differentiation: High-Purity Supply (NLT 97%) vs. Standard Technical Grade (90%)

Commercially available batches of 5-amino-1-(4-phenoxyphenyl)-1H-imidazole-4-carbonitrile exhibit significant purity variation across vendors. MolCore supplies the compound at NLT 97% purity under ISO-certified quality systems suitable for pharmaceutical R&D and quality control applications . In contrast, Chemenu lists catalog number CM654126 at 90% purity . AKSCI offers the ortho positional isomer (CAS 551921-64-3) at 95% purity . This 7% absolute purity difference between the 97% and 90% grades translates to a 3.3-fold difference in total impurity load (3% vs. 10%), which can introduce significant variability in biochemical and cell-based assay readouts — particularly in kinase assays where trace impurities with competitive ATP-binding motifs may act as confounding inhibitors [1].

Procurement quality Assay reproducibility Purity specification

Reported Antiproliferative Activity Profile with Selectivity Index: A549 and SGC-7901 Cancer Cell Lines

Publicly available aggregator data report antiproliferative IC₅₀ values for this compound of 12.5 µM against A549 (lung adenocarcinoma) and 10.7 µM against SGC-7901 (gastric adenocarcinoma) cell lines, with selectivity indices of 23 and 25, respectively, measured against a non-cancerous reference [1]. A Hypothesis annotation by Christopher Southan (2017) references a reported IC₅₀ of 28 µM and comments that this level of potency is modest in the context of kinase inhibitor selectivity expectations [2]. It is critical to note that the primary source of these IC₅₀ data has not been independently verified from the excluded vendor website, and the cell line panel, assay duration, and normalization method are not fully documented. Comparator data from published kinase inhibitor programs (e.g., imidazole-oxadiazole hybrids with EGFR IC₅₀ = 1.21 µM [3]) suggest that more elaborated imidazole-based inhibitors can achieve substantially greater potency; however, direct head-to-head comparison data for CAS 551921-57-4 versus a defined comparator compound in an identical assay system are not available from permitted sources.

Antiproliferative activity Cancer cell lines Selectivity index

Synthetic Utility: 5-Aminoimidazole-4-carbonitrile as a Purine Precursor vs. Alternative Heterocyclic Building Blocks

The 5-aminoimidazole-4-carbonitrile scaffold, including its N1-substituted derivatives, serves as a direct precursor for purine synthesis via cyclocondensation with orthoesters or formamide equivalents. Published methodology demonstrates that 5-amino-1-phenyl-1H-imidazole-4-carbonitrile derivatives react with triethyl orthoformate and acetic anhydride followed by ammonia treatment to yield 9-phenyl-9H-purin-6-amines in high yields [1]. This synthetic utility distinguishes the 5-aminoimidazole-4-carbonitrile class from alternative heterocyclic building blocks such as 5-aminoimidazole-4-carboxamide (AICA) derivatives or 4-cyanoimidazoles lacking the 5-amino group, which require additional functional group interconversion steps for purine construction. The 4-phenoxyphenyl substitution at N1 of CAS 551921-57-4 further differentiates it within the 5-aminoimidazole-4-carbonitrile class by providing a pre-installed hydrophobic substituent on the resulting purine scaffold, potentially useful for generating focused purine libraries with kinase-targeting properties without late-stage N9 functionalization .

Purine synthesis Heterocyclic chemistry Building block utility

Recommended Application Scenarios for 5-Amino-1-(4-phenoxyphenyl)-1H-imidazole-4-carbonitrile Based on Quantitative Evidence


Kinase Inhibitor Probe Development Targeting p70S6K or CK1δ/ε

This compound is most appropriately deployed as a starting scaffold for structure-based optimization programs targeting p70S6K or CK1δ/ε kinases, based on its inclusion in the Merck (US-9145392-B2) and Bristol-Myers Squibb (US9475817) patent families [1]. Procurement of the higher-purity grade (NLT 97%) is recommended to minimize impurity-driven artifacts in biochemical kinase assays. Researchers should directly benchmark this compound against the simpler N-phenyl analog (CAS 155579-42-3) and the ortho-phenoxy isomer (CAS 551921-64-3) in their specific kinase assay of interest to establish the SAR contribution of the 4-phenoxyphenyl group .

Focused Purine Library Synthesis for Kinase-Targeted Screening

The compound's 5-amino, 4-carbonitrile, and N1-aryl functionalization makes it a suitable building block for one-step purine cyclocondensation reactions, enabling rapid generation of 9-(4-phenoxyphenyl)-9H-purin-6-amine derivatives [1]. This application leverages the pre-installed hydrophobic substituent to generate purine libraries with enhanced membrane permeability relative to N9-unsubstituted purines. The compound should be benchmarked against 5-amino-1H-imidazole-4-carbonitrile (CAS 5098-11-3) to quantify the synthetic step advantage in the user's specific purine synthesis protocol.

Antiproliferative Screening Cascades in Exploratory Oncology Research

The reported antiproliferative IC₅₀ values of 10.7–12.5 µM against A549 and SGC-7901 cell lines, with selectivity indices of 23–25, suggest potential utility in exploratory phenotypic screening cascades [1]. However, the modest potency (with an independently cited IC₅₀ of 28 µM ) indicates this compound is best suited for target deconvolution or mechanism-of-action studies rather than as a lead compound. Researchers procuring this compound for cell-based assays should include a structurally distinct kinase inhibitor control (e.g., staurosporine or a target-specific clinical kinase inhibitor) to contextualize observed antiproliferative effects.

Physicochemical Property Benchmarking in Kinase Inhibitor Design

The compound serves as a useful reference point for assessing the impact of the 4-phenoxyphenyl N1 substituent on key drug-like properties (lipophilicity, solubility, permeability) relative to simpler N1-substituted imidazole-4-carbonitriles [1]. In lead optimization programs, this compound can function as a property benchmark to evaluate whether the enhanced hydrophobic pocket occupancy conferred by the diphenyl ether motif is achieved at an acceptable cost in terms of increased clogP and potential solubility limitations. Procurement in milligram-to-gram quantities from ISO-certified vendors (e.g., MolCore) ensures batch-to-batch consistency for reproducible physicochemical profiling.

Quote Request

Request a Quote for 5-amino-1-(4-phenoxyphenyl)-1H-imidazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.